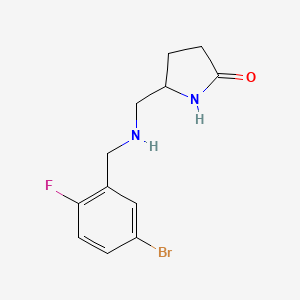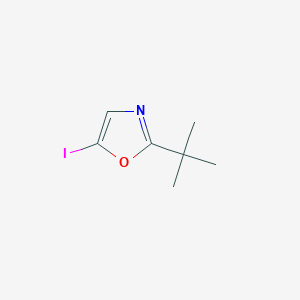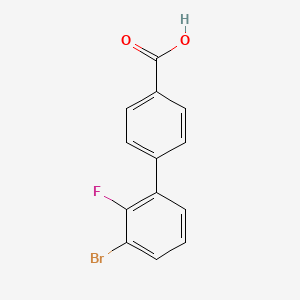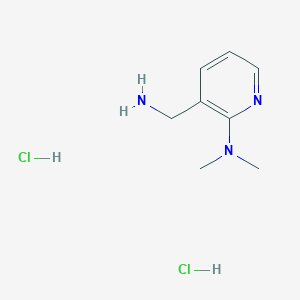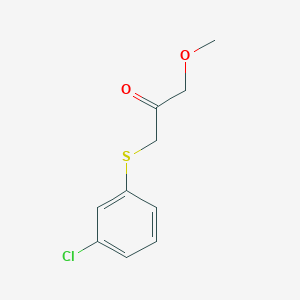
3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one is an organic compound that belongs to the class of pyrrolones. Pyrrolones are heterocyclic compounds containing a five-membered ring with nitrogen and oxygen atoms. This specific compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenylmethylidene group attached to the pyrrolone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one can be achieved through various synthetic routes. One common method involves the condensation of 3-ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one with benzaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one: Lacks the phenylmethylidene group.
4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one: Lacks the ethyl group.
3-ethyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one: Lacks the methyl group.
Uniqueness
The presence of the ethyl, methyl, and phenylmethylidene groups in 3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one imparts unique chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its similar counterparts.
Propiedades
Fórmula molecular |
C14H15NO |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-3-ethyl-4-methylpyrrol-2-one |
InChI |
InChI=1S/C14H15NO/c1-3-12-10(2)13(15-14(12)16)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,15,16)/b13-9- |
Clave InChI |
ZVNXBKSLYSIFHG-LCYFTJDESA-N |
SMILES isomérico |
CCC1=C(/C(=C/C2=CC=CC=C2)/NC1=O)C |
SMILES canónico |
CCC1=C(C(=CC2=CC=CC=C2)NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,9-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B13483236.png)
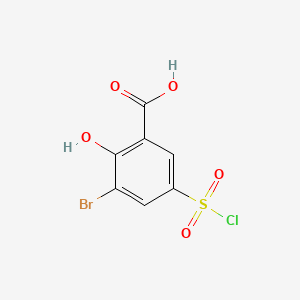
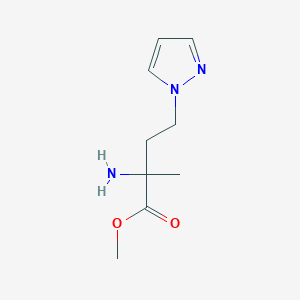

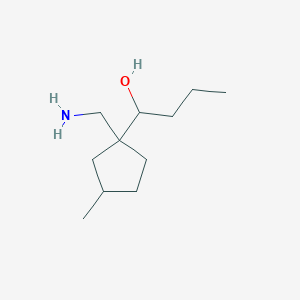
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13483266.png)

![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B13483282.png)

